Cas no 1806759-87-4 (6-Chloro-4-(difluoromethyl)pyridin-3-ol)

6-Chloro-4-(difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and difluoromethyl substituents on the pyridine ring enhances its reactivity, making it a versatile building block for further functionalization. The hydroxyl group at the 3-position offers additional modification opportunities, enabling the introduction of diverse pharmacophores or structural motifs. This compound’s unique electronic properties, conferred by the fluorine atoms, may contribute to improved metabolic stability and bioavailability in derived molecules. Its structural features make it particularly valuable for the development of bioactive compounds, including enzyme inhibitors or agrochemical active ingredients.
6-Chloro-4-(difluoromethyl)pyridin-3-ol structure
1806759-87-4 structure
Product Name:6-Chloro-4-(difluoromethyl)pyridin-3-ol
CAS No:1806759-87-4
MF:C6H4ClF2NO
MW:179.551867485046
CID:4918957
Update Time:2025-06-09

6-Chloro-4-(difluoromethyl)pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-(difluoromethyl)pyridin-3-ol
    • 2-Chloro-4-(difluoromethyl)-5-hydroxypyridine
    • Inchi: 1S/C6H4ClF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H
    • InChI Key: NFQCFMSRFASFED-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)F)=C(C=N1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • XLogP3: 2.1
  • Topological Polar Surface Area: 33.1

6-Chloro-4-(difluoromethyl)pyridin-3-ol Pricemore >>

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Additional information on 6-Chloro-4-(difluoromethyl)pyridin-3-ol

Comprehensive Overview of 6-Chloro-4-(difluoromethyl)pyridin-3-ol (CAS No. 1806759-87-4)

6-Chloro-4-(difluoromethyl)pyridin-3-ol (CAS No. 1806759-87-4) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro and difluoromethyl substituents, plays a pivotal role in the synthesis of bioactive molecules. Its molecular structure, C6H4ClF2NO, offers a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in addressing drug-resistant infections and chronic inflammatory diseases, aligning with current trends in precision medicine.

The growing demand for fluorinated pyridines like 6-Chloro-4-(difluoromethyl)pyridin-3-ol stems from their enhanced metabolic stability and bioavailability. In agrochemical applications, this compound is investigated for its role in crop protection formulations, where its difluoromethyl group contributes to herbicidal activity. Recent studies highlight its synergy with sustainable farming practices, a hot topic among environmental scientists. The compound’s CAS No. 1806759-87-4 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry workflows.

From a synthetic chemistry perspective, 6-Chloro-4-(difluoromethyl)pyridin-3-ol serves as a key intermediate in cross-coupling reactions and heterocyclic expansions. Its chloro moiety allows for selective functionalization, making it valuable in structure-activity relationship (SAR) studies. Industry experts often discuss its optimization for green chemistry protocols, addressing concerns about solvent waste and energy efficiency. This aligns with the broader shift toward eco-friendly synthesis, a major focus in 2024’s chemical research agendas.

Analytical characterization of CAS No. 1806759-87-4 typically involves NMR spectroscopy, HPLC-MS, and X-ray crystallography, techniques frequently queried in academic forums. The compound’s logP value and hydrogen bonding capacity are critical parameters for ADMET profiling, a recurring theme in pharmacokinetic optimization discussions. Notably, its potential in central nervous system (CNS) drug design has sparked debates about blood-brain barrier permeability, a trending subtopic in neuroscience conferences.

In material science, derivatives of 6-Chloro-4-(difluoromethyl)pyridin-3-ol are explored for organic electronics, particularly in OLED and photovoltaic applications. The difluoromethyl group enhances electron-withdrawing properties, a feature leveraged in n-type semiconductors. This multidisciplinary utility explains why searches for "pyridine-based materials" and "fluorinated building blocks" often include this compound. Patent analyses reveal a steady rise in filings incorporating CAS No. 1806759-87-4, underscoring its commercial viability.

Regulatory perspectives on 6-Chloro-4-(difluoromethyl)pyridin-3-ol emphasize REACH compliance and ICH guidelines, frequently cited in quality control manuals. Its stability under accelerated degradation conditions makes it a model compound for forced degradation studies, a niche yet vital area in pharmaceutical formulation. Discussions on LinkedIn and ResearchGate often link this molecule to continuous flow chemistry, reflecting industry’s push toward process intensification.

Future research directions for CAS No. 1806759-87-4 may focus on its enantioselective synthesis, as chirality gains prominence in targeted therapy. The compound’s role in proteolysis-targeting chimeras (PROTACs) is another emerging area, coinciding with the 2023 Nobel Prize in Chemistry themes. As AI-driven molecular design tools advance, 6-Chloro-4-(difluoromethyl)pyridin-3-ol is likely to feature in generative chemistry datasets, bridging computational and experimental approaches.

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